Chemical structure and properties of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one
Chemical structure and properties of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one
Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Utility of 6-Amino-3-butyl-4,5-dihydropyrimidin-2-one
Executive Summary
The pyrimidinone scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous therapeutics ranging from calcium channel blockers to targeted kinase inhibitors. This technical guide provides an in-depth analysis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one (also cataloged under its synonymous regio-descriptor, 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one)[1],[2]. By dissecting its physicochemical properties, regioselective synthesis, and biological applications, this whitepaper serves as a comprehensive resource for drug development professionals.
Structural Chemistry & Tautomeric Dynamics
The compound (CAS: 877-54-3) features a partially saturated pyrimidine ring characterized by a cyclic urea moiety and an exocyclic amine[1].
Tautomerism and Thermodynamic Stability: A critical feature of this molecule is its amino-imino tautomerism. In solution, the compound exists in a dynamic equilibrium between the exocyclic imine form (6-imino-3-butyl-tetrahydropyrimidin-2-one) and the enamine form (6-amino-3-butyl-4,5-dihydropyrimidin-2-one).
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Causality of Stabilization: The enamine (6-amino) tautomer is overwhelmingly favored in polar protic solvents and physiological conditions. This is driven by the thermodynamic stabilization gained through extended
-conjugation between the endocyclic double bond (N1=C6) and the urea carbonyl (C2=O), which effectively creates a planar, highly stable pseudoconjugated system.
Quantitative Physicochemical Profile
To facilitate formulation and pharmacokinetic modeling, the core quantitative data of the compound is summarized below:
| Property | Value | Analytical Relevance |
| IUPAC / Synonyms | 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one | Primary literature identifier[2] |
| CAS Registry Number | 877-54-3 | Global substance indexing[1] |
| Molecular Formula | C8H15N3O | High-resolution mass target |
| Molecular Weight | 169.22 g/mol | Ideal for fragment-based drug design |
| Topological Polar Surface Area | ~63.3 Ų | Predicts favorable membrane permeability |
| Hydrogen Bond Donors/Acceptors | 2 / 2 | Indicates strong target-binding potential |
Regioselective Synthesis Methodology
While fully unsaturated dihydropyrimidinones (DHPMs) are traditionally synthesized via the multicomponent Biginelli reaction[3],[4], the saturated C4-C5 backbone of this compound requires a stepwise Aza-Michael addition followed by an intramolecular cyclization.
Protocol: Self-Validating Synthesis of 6-amino-3-butyl-4,5-dihydropyrimidin-2-one
Step 1: Acid-Catalyzed Aza-Michael Addition
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Procedure: Charge a dry 250 mL round-bottom flask with N-butylurea (1.0 eq) and acrylonitrile (1.2 eq) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the mixture to 70°C under nitrogen for 4 hours.
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Causality of Choice: Acetic acid is specifically chosen to electrophilically activate the
-carbon of acrylonitrile. A stronger acid would protonate the weakly nucleophilic urea nitrogens, halting the reaction, while basic conditions at this stage would trigger undesired polymerization of the acrylonitrile. -
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The disappearance of the N-butylurea spot and the emergence of a new UV-active spot confirms the formation of the intermediate N-(2-cyanoethyl)-N'-butylurea. Do not proceed until conversion is >95%.
Step 2: Base-Promoted Intramolecular Cyclization
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Procedure: Concentrate the intermediate in vacuo and redissolve in absolute ethanol. Cool to 0°C and dropwise add sodium ethoxide (NaOEt, 1.1 eq). Reflux the mixture for 6 hours.
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Causality of Choice: The regiocontrol of this cyclization is dictated by steric hindrance. The strong base (NaOEt) deprotonates the urea nitrogens. The bulky butyl group sterically shields its adjacent nitrogen, kinetically and thermodynamically directing the nucleophilic attack from the unsubstituted nitrogen onto the nitrile carbon. This ensures the formation of the 6-amino-3-butyl isomer rather than the undesired 1-butyl isomer.
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Validation Checkpoint: Quench with saturated NH₄Cl to prevent hydrolysis of the newly formed enamine. Extract with ethyl acetate. LC-MS must show a dominant peak at m/z 170.2 [M+H]⁺.
Experimental workflow for the regioselective synthesis of the pyrimidinone core.
Pharmacological Relevance & Biological Pathways
The dihydropyrimidinone (DHPM) scaffold is renowned for its diverse pharmacological profile, historically recognized for calcium channel modulation and anti-inflammatory properties[4]. However, recent advancements have repositioned 6-amino-pyrimidinones as highly potent, selective allosteric inhibitors of critical oncogenic kinases and phosphatases.
Mechanism of Action: SHP2 Allosteric Inhibition The 6-amino-pyrimidinone core is a validated pharmacophore for inhibiting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase 2), a critical node in the RAS/MAPK signaling pathway[5].
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Structural Synergy: The exocyclic 6-amino group acts as a crucial hydrogen bond donor, interacting with key residues (e.g., Arg111) in the enzyme's allosteric pocket.
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Lipophilic Anchoring: The 3-butyl substitution is not merely structural; it serves as a lipophilic anchor that occupies a hydrophobic sub-pocket within the allosteric site. This binding physically locks SHP2 in its "closed," auto-inhibited conformation, preventing the conformational shift required for its activation by upstream Receptor Tyrosine Kinases (RTKs)[5].
Mechanism of SHP2 allosteric inhibition by 6-amino-pyrimidinone derivatives.
Analytical Characterization Standards
To ensure absolute scientific integrity and batch-to-batch reproducibility, the synthesized 6-amino-3-butyl-4,5-dihydropyrimidin-2-one must be subjected to the following self-validating analytical suite:
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High-Resolution ¹H NMR (400 MHz, DMSO-d6):
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Aliphatic Region: Look for a distinct triplet at ~0.9 ppm (3H, -CH₃ of the butyl group) and multiplets between 1.2–1.5 ppm (4H, -CH₂CH₂-).
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Ring Protons: Two distinct triplets around 2.4 ppm and 3.3 ppm (2H each), corresponding to the saturated C4 and C5 protons of the dihydropyrimidine ring.
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Heteroatom Region: A broad singlet integrating to 2H at ~6.5–7.0 ppm, confirming the presence of the exocyclic -NH₂ group (enamine tautomer).
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Infrared Spectroscopy (FT-IR):
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A strong, sharp absorption band at ~1650 cm⁻¹ is required to validate the cyclic urea carbonyl (C=O) stretch, alongside dual bands at ~3300 and ~3400 cm⁻¹ corresponding to the primary amine N-H stretches.
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References
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CAS No. 877-54-3 | Chemsrc Source: ChemSrc Database URL:[Link]
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6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors Source: ACS Medicinal Chemistry Letters (2019) URL:[Link]
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Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction Source: Molecules, MDPI (2021) URL:[Link]
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Dihydropyrimidinones: efficient one-pot green synthesis and evaluation of cytotoxic activity Source: RSC Advances (2020) URL:[Link]
Sources
- 1. CAS No. 877-54-3 | Chemsrc [chemsrc.com]
- 2. 877-54-3 CAS MSDS (4-amino-1-butyl-5,6-dihydropyrimidin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
